molecular formula C9H5BrN2O2 B2844604 4-Bromo-8-nitroisoquinoline CAS No. 677702-62-4

4-Bromo-8-nitroisoquinoline

Cat. No. B2844604
CAS RN: 677702-62-4
M. Wt: 253.055
InChI Key: KPCPLMDZUBRAKV-UHFFFAOYSA-N
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Description

4-Bromo-8-nitroisoquinoline is a chemical compound with the molecular formula C9H5BrN2O2 . It has a molecular weight of 253.05 . It is a solid substance that is stored in dry conditions at temperatures between 2-8°C . The compound is primarily used for research and development purposes .


Synthesis Analysis

The synthesis of bromoisoquinoline derivatives, including 5- or 8-bromoisoquinoline derivatives, has been described in various studies . One method involves the use of aluminium chloride as a catalyst and gaseous bromine as a brominating agent . Another method uses liquid bromine and AlBr3 . These methods have been modified to improve yield .


Molecular Structure Analysis

The InChI code for 4-Bromo-8-nitroisoquinoline is 1S/C9H5BrN2O2/c10-8-5-11-4-7-6 (8)2-1-3-9 (7)12 (13)14/h1-5H . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

4-Bromo-8-nitroisoquinoline is a solid substance . It has a molecular weight of 253.05 and a molecular formula of C9H5BrN2O2 . The compound is stored in dry conditions at temperatures between 2-8°C .

Scientific Research Applications

Chemoprevention Studies

Compounds similar to 4-Bromo-8-nitroisoquinoline, such as 4-nitroquinoline 1-oxide (4-NQO), have been extensively studied for their chemopreventive properties. For example, dietary flavonoids like chalcone, 2-hydroxychalcone, and quercetin have shown significant inhibitory effects on oral carcinogenesis initiated with 4-NQO in rats, indicating the potential for chemoprevention in human cancers as well (Makita et al., 1996).

Mutagenesis and DNA Damage

4-NQO is also known for its mutagenic properties, as demonstrated in studies involving Aspergillus nidulans. This research helps in understanding the mutagenic spectrum of such compounds, contributing to genetic screens and studies on DNA damage and repair (Downes et al., 2014). Additionally, the carcinogenic potential of 4-NQO through DNA adduct formation and oxidative damage highlights the importance of studying such compounds for understanding carcinogenesis mechanisms (Arima et al., 2006).

Synthetic Chemistry Applications

Research on brominated hydroxyquinoline derivatives, like 8-bromo-7-hydroxyquinoline (BHQ), reveals their use as photolabile protecting groups with sensitivity to multiphoton excitation. Such compounds are valuable in the synthesis of caged biomolecules for biological studies (Fedoryak & Dore, 2002).

Corrosion Inhibition

Studies on 8-nitrofluoroquinolone derivatives, including those with bromine substituents, have explored their antibacterial properties and potential as corrosion inhibitors for metals in acidic environments. This research is crucial for developing new materials and coatings to protect against corrosion in industrial applications (Al-Hiari et al., 2007).

Safety and Hazards

The safety information for 4-Bromo-8-nitroisoquinoline includes several hazard statements: H302, H315, H319, and H335 . These indicate that the compound can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust or fumes, and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

4-bromo-8-nitroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O2/c10-8-5-11-4-7-6(8)2-1-3-9(7)12(13)14/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPCPLMDZUBRAKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NC=C2C(=C1)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-8-nitroisoquinoline

Synthesis routes and methods

Procedure details

Under argon, at room temperature, 65% HNO3 (200 mmol, 13.85 ml) is added in small portions to a solution of 4-bromoisoquinoline (100 mmol, 21.24 g) in 36N H2SO4 (50 ml). The reaction mixture is stirred for 3 h at room temperature. It is cooled to 0° C. and is then diluted with water. A yellow precipitate forms. It is filtered. The pH of the filtrate is adjusted to pH 10 by slow addition of 5N NaOH. The white precipitate which appears is extracted with CH2Cl2. This organic solution is washed with brine, dried over Na2SO4 and then evaporated under vacuum. The residue is purified by eluting on silica gel with an AcOEt/petroleum ether mixture. The purified product is recrystallized from absolute ethanol (EtOH).
Name
Quantity
13.85 mL
Type
reactant
Reaction Step One
Quantity
21.24 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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